molecular formula C7H13NO2 B1147003 (1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid CAS No. 149811-53-0

(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylicacid

Cat. No.: B1147003
CAS No.: 149811-53-0
M. Wt: 143.18362
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid is a chiral cyclopropane-containing amino acid

Properties

CAS No.

149811-53-0

Molecular Formula

C7H13NO2

Molecular Weight

143.18362

Synonyms

Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, cis- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of (1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. Enzymatic processes have also been explored for the production of enantioenriched cyclopropane-containing amino acids .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique cyclopropane ring structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane-containing amino acids, such as:

Uniqueness

(1S,2R)-1-Amino-2-isopropylcyclopropanecarboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

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